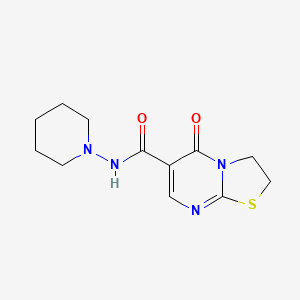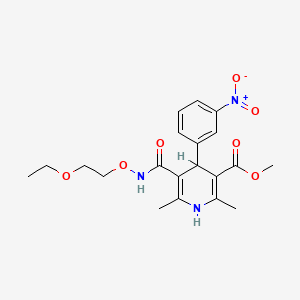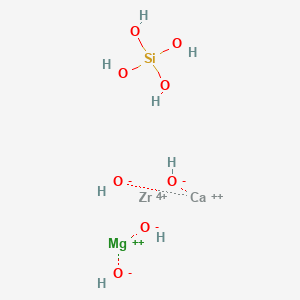
2,3-Dihydro-5-oxo-N-1-piperidinyl-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-5-oxo-N-1-piperidinyl-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide is a heterocyclic compound that has garnered interest due to its potential biological activities and applications in various fields. This compound features a unique structure combining a thiazole ring fused with a pyrimidine ring, along with a piperidinyl group, making it a versatile scaffold for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-5-oxo-N-1-piperidinyl-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a thioamide with a β-ketoester, followed by cyclization to form the thiazolo[3,2-a]pyrimidine core. The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and conditions. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-5-oxo-N-1-piperidinyl-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives with potentially different biological activities .
Scientific Research Applications
2,3-Dihydro-5-oxo-N-1-piperidinyl-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,3-Dihydro-5-oxo-N-1-piperidinyl-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyrimidine derivatives: These compounds share the core structure and exhibit similar biological activities.
Piperidinyl derivatives: Compounds with a piperidinyl group often show comparable pharmacological properties.
Other heterocyclic compounds: Various heterocyclic compounds with similar ring structures may exhibit related biological activities.
Uniqueness
2,3-Dihydro-5-oxo-N-1-piperidinyl-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide stands out due to its unique combination of a thiazole ring fused with a pyrimidine ring and a piperidinyl group.
Properties
CAS No. |
93501-53-2 |
|---|---|
Molecular Formula |
C12H16N4O2S |
Molecular Weight |
280.35 g/mol |
IUPAC Name |
5-oxo-N-piperidin-1-yl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C12H16N4O2S/c17-10(14-15-4-2-1-3-5-15)9-8-13-12-16(11(9)18)6-7-19-12/h8H,1-7H2,(H,14,17) |
InChI Key |
XRDRDCDCQJJKKS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)NC(=O)C2=CN=C3N(C2=O)CCS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![9-chloro-3-propylsulfanyl-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene](/img/structure/B12729825.png)




